Diethyl 1,4-diethoxynaphthalene-2,3-dicarboxylate

Medicinal Chemistry Organic Synthesis EP4 Receptor Antagonists

Diethyl 1,4-diethoxynaphthalene-2,3-dicarboxylate (CAS 59883-08-8) is a naphthalene-derived diester with the molecular formula C20H24O6 and a molecular weight of 360.4 g/mol. Its core structure is a naphthalene ring substituted with ethoxy groups at the 1 and 4 positions and ester groups at the 2 and 3 positions, giving it a high degree of functionalization.

Molecular Formula C20H24O6
Molecular Weight 360.4 g/mol
CAS No. 59883-08-8
Cat. No. B3273959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 1,4-diethoxynaphthalene-2,3-dicarboxylate
CAS59883-08-8
Molecular FormulaC20H24O6
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCCOC1=C(C(=C(C2=CC=CC=C21)OCC)C(=O)OCC)C(=O)OCC
InChIInChI=1S/C20H24O6/c1-5-23-17-13-11-9-10-12-14(13)18(24-6-2)16(20(22)26-8-4)15(17)19(21)25-7-3/h9-12H,5-8H2,1-4H3
InChIKeyGDTLPFMWBRJQFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 1,4-diethoxynaphthalene-2,3-dicarboxylate (CAS 59883-08-8): A Specialized Naphthalene Diester for Medicinal Chemistry and Advanced Synthesis


Diethyl 1,4-diethoxynaphthalene-2,3-dicarboxylate (CAS 59883-08-8) is a naphthalene-derived diester with the molecular formula C20H24O6 and a molecular weight of 360.4 g/mol . Its core structure is a naphthalene ring substituted with ethoxy groups at the 1 and 4 positions and ester groups at the 2 and 3 positions, giving it a high degree of functionalization . This specific substitution pattern distinguishes it from simpler naphthalene dicarboxylates and establishes it as a key intermediate in multi-step synthetic pathways for complex molecules, including pharmaceutical candidates [1].

Why Diethyl 1,4-diethoxynaphthalene-2,3-dicarboxylate Cannot Be Replaced by Simpler Naphthalene Analogs


The value of Diethyl 1,4-diethoxynaphthalene-2,3-dicarboxylate lies in its unique combination of four distinct functional handles. In contrast, simpler analogs like diethyl naphthalene-2,3-dicarboxylate (CAS 50919-54-5) lack the crucial 1,4-ethoxy groups, which precludes their use as a direct precursor in the synthesis of 1,4-difunctionalized naphthalene targets [1]. Furthermore, while the 1,4-dihydroxy analog (CAS 59883-07-7) offers similar functionality, it possesses significantly different physicochemical properties due to its hydrogen-bond-donating hydroxyl groups, leading to altered solubility and reactivity profiles . Therefore, substituting this compound with a simpler or less functionalized analog is not a viable option for applications requiring the specific reactivity and lipophilicity conferred by its 1,4-ethoxy substituents.

Quantitative Differentiation: Diethyl 1,4-diethoxynaphthalene-2,3-dicarboxylate vs. Structural Analogs


Synthetic Utility: A Preferred Precursor for EP4 Receptor Antagonist Intermediates

This compound is explicitly described as a synthetic intermediate (IV) in the multi-step synthesis of a novel nonprostanoid prostaglandin EP4 receptor antagonist. This contrasts with its 1,4-dihydroxy analog (III), which is a precursor in the same pathway but requires an alkylation step to reach the same stage, making the diethoxy compound a more advanced and direct intermediate for further elaboration [1].

Medicinal Chemistry Organic Synthesis EP4 Receptor Antagonists

Lipophilicity: Enhanced LogP Relative to Hydroxyl Analog

The compound exhibits a calculated LogP of 3.99 . This is significantly higher than its 1,4-dihydroxy analog, which is expected to be more hydrophilic due to hydrogen-bond-donating hydroxyl groups. This difference in LogP implies a distinct and predictable impact on properties like cellular permeability and solubility in non-aqueous media.

Physicochemical Properties Drug Discovery Lipophilicity

Hydrogen Bonding: Zero H-Bond Donors for Controlled Reactivity

This compound possesses zero hydrogen bond donors, in stark contrast to its dihydroxy analog which has two . This functional difference is critical for reactions where protic functional groups would interfere, such as in organometallic reactions or when high selectivity is required for ester over phenol protection/deprotection.

Organic Synthesis Reaction Selectivity Molecular Design

Molecular Weight: Enabling Fine-Tuning of Pharmacological Properties

With a molecular weight of 360.4 g/mol, this compound occupies a distinct physicochemical space compared to its simpler analogs. It is significantly heavier than the 1,4-diethoxy analog without the 2,3-diesters (216.27 g/mol) and the 2,3-diester analog without 1,4-substituents (272.29 g/mol) [1]. This difference in size and mass can be exploited to modulate pharmacokinetic properties like volume of distribution and clearance.

Medicinal Chemistry Physicochemical Properties ADME

Recommended Applications for Diethyl 1,4-diethoxynaphthalene-2,3-dicarboxylate (CAS 59883-08-8)


Synthesis of EP4 Receptor Antagonist Scaffolds

This compound serves as a direct and advanced intermediate (IV) for the preparation of benzo[f]isoindol derivatives, which are potent EP4 receptor ligands. As described in the 2002 ACS abstract and patent WO 0250033, it is used to access the core structure of these novel nonprostanoid prostaglandin antagonists [1]. Its use saves a synthetic step compared to starting from the dihydroxy precursor.

Medicinal Chemistry Lead Optimization and Property Modulation

The compound's unique combination of four functional groups, its high LogP (3.99) , and its zero hydrogen-bond donor count make it an ideal scaffold for generating libraries of new compounds with a predefined lipophilic and non-polar character. This allows medicinal chemists to systematically explore structure-activity relationships (SAR) in a region of chemical space distinct from simpler naphthalene analogs.

Advanced Organic Synthesis for Complex Molecule Construction

Due to its fully functionalized naphthalene core, this compound is a valuable building block for the de novo synthesis of complex natural product-like molecules. Its 1,4-ethoxy groups can be ortho-lithiated for further functionalization, while the 2,3-diesters are versatile handles for subsequent transformations like hydrolysis, reduction, or amidation . This versatility is unmatched by simpler naphthalene diesters.

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